9h-Fluorene-4-carboxamide
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Overview
Description
9H-Fluorene-4-carboxamide is a derivative of fluorene, a polycyclic aromatic hydrocarbonThe structure of this compound consists of a fluorene backbone with a carboxamide group attached at the 4-position, making it a versatile building block for synthesizing more complex molecules .
Preparation Methods
The synthesis of 9H-Fluorene-4-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with ammonium hydroxide. The process can be summarized in two main stages:
Formation of 9-oxo-9H-fluorene-4-carbonyl chloride: This is achieved by reacting 9-oxo-9H-fluorene-4-carboxylic acid with phosphorus pentachloride in 5,5-dimethyl-1,3-cyclohexadiene at temperatures between 90-100°C for one hour.
Conversion to this compound: The resulting 9-oxo-9H-fluorene-4-carbonyl chloride is then treated with ammonium hydroxide to yield this compound.
Chemical Reactions Analysis
9H-Fluorene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9-oxo-9H-fluorene-4-carboxylic acid.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amide group, to form various substituted derivatives.
Common reagents used in these reactions include phosphorus pentachloride for oxidation and ammonium hydroxide for substitution. The major products formed from these reactions are typically derivatives of the original compound, such as 9-oxo-9H-fluorene-4-carboxylic acid and various substituted amides .
Scientific Research Applications
9H-Fluorene-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Fluorene-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to intercalate with DNA, altering its chemo-physical properties and stimulating the expression of cytokines. This intercalation is facilitated by the compound’s chromophore and side chains, which enable it to bind to DNA and exert its biological effects .
Comparison with Similar Compounds
9H-Fluorene-4-carboxamide can be compared to other similar compounds, such as:
9H-Fluorene-4-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
9H-Carbazole: Another polycyclic aromatic hydrocarbon with applications in pharmaceuticals and materials science.
Dibenzothiophene: A sulfur-containing analog with similar structural features and industrial applications.
The uniqueness of this compound lies in its versatile chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Biological Activity
9H-Fluorene-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be characterized by its fluorene core, which is a polycyclic aromatic hydrocarbon. The synthesis typically involves the formation of the fluorene structure followed by the introduction of the carboxamide group through amidation reactions. This compound can also be modified to enhance its biological activity.
1. Antimicrobial Activity
Research indicates that this compound derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that these compounds are effective against various bacterial strains, including:
- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
In a study involving iron oxide nanoparticles loaded with fluorene derivatives, enhanced antimicrobial activity was observed against planktonic microorganisms, suggesting potential for novel antimicrobial strategies .
2. Anticancer Properties
This compound has been identified as a promising candidate for cancer therapy. A notable study discovered that N-aryl-9-oxo-9H-fluorene-1-carboxamides induce apoptosis in cancer cells. Specific findings include:
- Cell Lines Tested: T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma).
- Mechanism: The compound activates caspases leading to cell cycle arrest and subsequent apoptosis.
- Potency: Sub-micromolar concentrations were sufficient to inhibit growth and induce apoptosis in these cell lines .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Certain derivatives have shown promise in reducing inflammation markers in vitro, indicating their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research into the SAR has revealed that specific substitutions on the aromatic rings can enhance potency and selectivity against target cells or pathogens. For example, derivatives with increased aqueous solubility have demonstrated improved anticancer efficacy .
Case Studies
Study | Findings |
---|---|
High-throughput screening of N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | Induces apoptosis in T47D cells with sub-micromolar potency |
Evaluation of antimicrobial activity of fluorene derivatives | Significant inhibition of Staphylococcus aureus and E. coli strains |
Investigation of anti-inflammatory effects | Reduction of inflammatory markers in cell culture models |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These may include:
- Enzymes: Modulating enzyme activity related to apoptosis or inflammation.
- Receptors: Binding to cellular receptors that mediate growth signals or immune responses.
Understanding these interactions is crucial for optimizing the compound's therapeutic applications.
Properties
CAS No. |
28322-01-2 |
---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
9H-fluorene-4-carboxamide |
InChI |
InChI=1S/C14H11NO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2,(H2,15,16) |
InChI Key |
FTFHZWLNIADXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)N |
Origin of Product |
United States |
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